1-(Difluoromethyl)naphthalene-5-acetic acid
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Overview
Description
1-(Difluoromethyl)naphthalene-5-acetic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene-5-acetic acid using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and efficiency. The use of metal-based catalysts, such as nickel or palladium, has been reported to improve the difluoromethylation of aromatic compounds, making the process more viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)naphthalene-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-5-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar structural features but lacking the difluoromethyl group.
2-(Difluoromethyl)naphthalene-5-acetic acid: Another derivative with the difluoromethyl group positioned differently on the naphthalene ring.
Uniqueness: 1-(Difluoromethyl)naphthalene-5-acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C13H10F2O2 |
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Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)11-6-2-4-9-8(7-12(16)17)3-1-5-10(9)11/h1-6,13H,7H2,(H,16,17) |
InChI Key |
TVNUQDYPQXKBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)F)CC(=O)O |
Origin of Product |
United States |
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